4-Piperdinyl-N-oxoethylpiperdine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-piperidin-1-ylpiperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)15-10-6-12(7-11-15)14-8-4-3-5-9-14;;/h12H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMUFFMRITVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution and Condensation Reactions
The synthesis of piperidine derivatives often begins with nucleophilic substitution reactions. For example, the coupling of ethyl isonipecotate (piperidine-4-carboxylate) with halogenated intermediates is a common strategy. In the context of 4-piperidinyl-N-oxoethylpiperidine, a plausible route involves:
-
Alkylation of Piperidine : Reacting 4-chloropiperidine with ethyl glycolate under basic conditions to introduce the oxoethyl moiety.
-
Amide Formation : Condensation of the resulting intermediate with a second piperidine unit via carbodiimide-mediated coupling.
A analogous procedure in the literature demonstrates the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base for facilitating such couplings. For instance, ethyl isonipecotate was coupled with bromopyridines to yield piperidine-containing hybrids, achieving yields of 50–78% after column chromatography.
Reductive Amination
Reductive amination offers an alternative pathway. Reacting 4-piperidone with ethanolamine in the presence of sodium cyanoborohydride could yield the N-oxoethylpiperidine intermediate. Subsequent treatment with hydrochloric acid would generate the dihydrochloride salt. This method mirrors the preparation of 4 in, where cyclopropylamine was condensed with a piperazine carboxamide using DIPEA (N,N-diisopropylethylamine).
Optimization of Reaction Conditions
Temperature and Solvent Systems
Optimal temperatures for piperidine functionalization range from 80°C to 110°C, as evidenced by the synthesis of pyrimidine derivatives in DMF-DMA (N,N-dimethylformamide dimethyl acetal). Polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) are preferred for condensation reactions, while toluene is used for Pd-catalyzed couplings.
Table 1. Comparative Analysis of Reaction Conditions for Piperidine Derivatives
Catalytic Systems
Palladium catalysts, such as Pd₂(dba)₃, are critical for C–N bond formation in piperidine hybrids. For example, the coupling of 3-bromo-4-chloropyridine with N,N-dimethylpiperidine-4-carboxamide required Pd-mediated catalysis to achieve 70–80% yields.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography with gradients of petroleum ether (PE), DCM, and EtOAc is standard for isolating piperidine derivatives. The purity of 4-piperidinyl-N-oxoethylpiperidine dihydrochloride can be assessed via:
Table 2. Representative NMR Data for Piperidine Derivatives
Salt Formation
Conversion to the dihydrochloride salt typically involves treating the free base with HCl gas or concentrated HCl in a solvent like dioxane. For instance, the sulfonimidamide derivatives in were isolated as precipitates after acidification, with melting points ranging from 68°C to 125°C.
Challenges and Scalability
Analyse Chemischer Reaktionen
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromate-bromide mixtures, which are used in titrimetric and spectrophotometric methods for the assay of related compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride has a wide range of scientific research applications. It is used in the synthesis of various piperidine derivatives, which have significant biological and pharmaceutical activities . These derivatives are employed in the development of antimalarial molecules, anticancer agents, and other medicinal compounds . Additionally, it is used as a reactant in the synthesis of arylthiadiazole H3 antagonists, water-soluble N-mustards, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .
Wirkmechanismus
The mechanism of action of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to target proteins and enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Vanoxerine dihydrochloride, a triple CDK2/4/6 inhibitor, demonstrates broader anticancer activity compared to selective inhibitors like Fluspirilene (CDK2) and Rafoxanide (CDK4/6) .
Salt Form Comparison: Hydrochloride vs. Dihydrochloride
The dihydrochloride salt form impacts solubility, stability, and bioavailability:
Implications :
- This compound’s dual HCl groups may enhance solubility and oral bioavailability compared to mono-hydrochloride analogs like 4-(2-Nitrophenoxy)piperidine hydrochloride (CAS 1072944-49-0) .
Observations :
- The lack of detailed ecotoxicological and repeated-dose toxicity data for this compound underscores the need for further studies .
Biologische Aktivität
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in the context of various receptor interactions and therapeutic effects. This article explores its biological activity through a detailed examination of existing research, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a piperidine core with an N-oxoethyl substitution. Its chemical structure can be represented as follows:
Where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms in the molecule, respectively. The dihydrochloride form indicates the presence of two hydrochloride groups, which may influence solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown promising results against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The compound's ability to inhibit MmpL3, a critical target in tuberculosis treatment, has been highlighted .
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant selectivity towards BChE. This property is particularly relevant in the context of Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The SAR studies have focused on modifying the piperidine structure to enhance potency and selectivity. For instance, analogs with different substitutions at the 4-position of the piperidine ring have been synthesized and tested for their biological activity. Key findings include:
- Substituent Effects : Modifications such as adding bulky groups or altering functional groups significantly affect the compound's activity against targeted pathogens .
- Potency Comparisons : Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various analogs against Mycobacterium tuberculosis.
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-1 | 6.3 | MmpL3 |
| 4PP-2 | 2.0 | MmpL3 |
| 4PP-3 | 6.8 | MmpL3 |
| 4PP-5 | >100 | Loss of activity |
Case Studies
Several case studies have illustrated the compound's effectiveness in different biological contexts:
- Anti-Tuberculosis Study : A recent study demonstrated that modifications to the piperidine core could lead to improved inhibition of MmpL3 with a reduction in cLogP values, enhancing drug-like properties while maintaining efficacy .
- Cholinesterase Inhibition Study : Another investigation focused on the structure of derivatives containing piperazine and morpholine moieties. Compounds were tested for their inhibitory effects on AChE and BChE, revealing that certain substitutions could enhance selectivity towards BChE over AChE .
Q & A
Q. How can researchers elucidate the compound’s metabolic pathways using advanced analytical techniques?
- Methodological Answer : Administer isotopically labeled (¹⁴C or deuterated) compound to rodents and collect plasma, urine, and feces. Extract metabolites using solid-phase extraction (SPE) and identify via LC-MS/MS with collision-induced dissociation (CID). Compare fragmentation patterns with synthetic standards to confirm metabolite structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
